2,2-Bis(4-carboxyphenyl)hexafluoropropane

Description

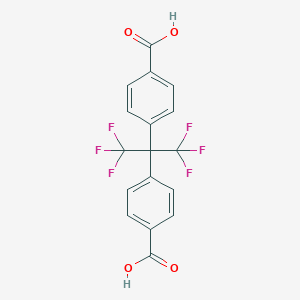

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6O4/c18-16(19,20)15(17(21,22)23,11-5-1-9(2-6-11)13(24)25)12-7-3-10(4-8-12)14(26)27/h1-8H,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYMDAUTAXXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061576 | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171-47-7 | |

| Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane

This guide provides a comprehensive technical overview of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a fluorinated aromatic dicarboxylic acid. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the chemical properties, synthesis, and applications of this versatile monomer.

Introduction: Unveiling a Unique Molecular Architecture

This compound, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), is a unique chemical compound characterized by a central hexafluoroisopropylidene group bridging two para-substituted benzoic acid moieties.[1] This structure imparts a combination of rigidity from the aromatic rings, flexibility from the isopropylidene linkage, and the distinctive physicochemical properties associated with fluorine substitution. The presence of the two carboxylic acid functional groups makes it an ideal monomer for step-growth polymerization, leading to the formation of high-performance polymers.[2] Furthermore, its well-defined V-shape and ability to act as a ligand have made it a subject of interest in supramolecular chemistry and the development of metal-organic frameworks.[3]

This guide will delve into the detailed chemical structure, physicochemical properties, a representative synthesis protocol, and the primary applications of this compound, with a focus on providing practical insights for laboratory and developmental work.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its properties and applications. The IUPAC name for this compound is 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid.[4]

Below is a visual representation of its molecular structure.

Caption: 2D Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | --INVALID-LINK--[4] |

| CAS Number | 1171-47-7 | --INVALID-LINK--[4] |

| Molecular Formula | C₁₇H₁₀F₆O₄ | --INVALID-LINK--[4] |

| Molecular Weight | 392.25 g/mol | --INVALID-LINK--[4] |

| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |

| Melting Point | 272-274 °C (lit.) | --INVALID-LINK--, --INVALID-LINK--[5] |

| Boiling Point | 424.4±45.0 °C (Predicted) | N/A |

| Density | 1.505±0.06 g/cm³ (Predicted) | N/A |

| Solubility | Slightly soluble in DMSO and methanol | N/A |

Synthesis and Purification: A Representative Protocol

While several synthetic routes to this compound exist, a common and logical approach involves the oxidation of the corresponding dimethyl precursor, 4,4'-(hexafluoroisopropylidene)bis(p-xylene). The following protocol is a representative laboratory-scale procedure derived from established oxidation methodologies for similar compounds, such as those described in the patent literature for industrial applications.[6][7][8]

Causality Behind Experimental Choices:

-

Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of converting the methyl groups of the xylene precursor to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.

-

Solvent System: A co-solvent system, such as pyridine-water or t-butanol-water, is often employed to improve the solubility of the organic starting material in the aqueous permanganate solution, thereby facilitating the reaction.

-

Temperature Control: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure complete oxidation.

-

Workup and Purification: The workup involves quenching the excess permanganate, removing the manganese dioxide byproduct, and precipitating the dicarboxylic acid product by acidification. Recrystallization is then used to obtain a high-purity final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4,4'-(hexafluoroisopropylidene)bis(p-xylene) (1 equivalent) with a mixture of pyridine and water (e.g., a 10:1 v/v ratio).

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (approximately 4-6 equivalents) in small portions to the reaction mixture. Maintain the temperature below 50 °C during the addition.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 4-8 hours) until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Product Precipitation: Combine the filtrate and washings and remove the pyridine by distillation. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of this compound will form.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. For further purification, recrystallize the product from a suitable solvent system, such as ethanol-water or acetic acid-water.

Caption: A generalized workflow for the synthesis of this compound.

Applications: A Building Block for Advanced Materials

The primary utility of this compound lies in its role as a monomer for the synthesis of high-performance polymers.[2] The unique combination of properties imparted by its structure makes the resulting polymers highly desirable for a range of demanding applications.

-

Polyimides and Other High-Performance Polymers: This dicarboxylic acid is a key component in the synthesis of fluorinated polyimides, polyoxadiazoles, and polytriazoles.[2] These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the hexafluoroisopropylidene group often enhances solubility, improves processability, and lowers the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics and aerospace.

-

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid, V-shaped structure of this compound makes it an excellent ligand for the construction of metal-organic frameworks and coordination polymers.[3] These materials have potential applications in gas storage, catalysis, and separation technologies.

-

Potential in Biomedical Applications: While direct applications in drug development are not widely reported, the properties of polymers derived from this monomer suggest potential utility in the biomedical field. For instance, fluorinated polymers are known for their biocompatibility and biostability. It is conceivable that copolymers incorporating this compound could be explored for applications in medical devices, drug delivery systems, or as specialized coatings. However, it is important to note that this is a speculative area requiring further research.

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated monomer with a unique set of properties. Its primary application lies in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and desirable processing characteristics. While its direct role in drug development is not yet established, the properties of its derivatives suggest potential for future exploration in biomedical applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering a solid foundation for researchers and scientists working with this important chemical building block.

References

- 1. US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents [patents.google.com]

- 2. getchem.com [getchem.com]

- 3. alkalisci.com [alkalisci.com]

- 4. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

- 7. US20090156834A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

- 8. CN101696199A - Preparation method of 4,4'-(Hexafluoroisopropylidene) diphthalic anhydride - Google Patents [patents.google.com]

Introduction: The Architectural Significance of a Fluorinated Dicarboxylic Acid

An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), often abbreviated as 6F-BDA, is an aromatic dicarboxylic acid distinguished by a unique structural feature: the hexafluoroisopropylidene bridge, -C(CF₃)₂-, linking two phenyl-carboxylic acid moieties. This is not merely a linker; it is a functional unit that imparts a distinct set of properties to the molecule and, by extension, to the macromolecules derived from it. The bulky, electron-withdrawing trifluoromethyl groups introduce a permanent kink in the molecular backbone, disrupting chain packing and enhancing solubility in organic solvents.[1][2] Furthermore, the fluorine content significantly lowers the dielectric constant, increases thermal and oxidative stability, and enhances hydrophobicity.

This guide provides a comprehensive overview of 6F-BDA, moving from its fundamental physicochemical properties to its synthesis, and culminating in its high-value applications, particularly in the synthesis of advanced polymers and metal-organic frameworks (MOFs).[1][3] The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile monomer in their respective fields.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 6F-BDA are summarized below.

Chemical Structure and Identifiers

The non-planar, bent structure imparted by the central hexafluoroisopropylidene group is a key determinant of its utility, particularly in creating soluble, high-performance polymers.[1][2]

Caption: Chemical structure of 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid).

Physicochemical Data Summary

The following table consolidates the key quantitative properties of 6F-BDA, essential for experimental design, reaction stoichiometry, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 1171-47-7 | [1][4] |

| Molecular Formula | C₁₇H₁₀F₆O₄ | [5] |

| Molecular Weight | 392.25 g/mol | [1][4] |

| Melting Point | 272-274 °C | [1][2] |

| Appearance | White to off-white powder/crystals | N/A |

| Purity | ≥97% - 98% (typical commercial grades) | [1][5] |

| InChI Key | PHQYMDAUTAXXFZ-UHFFFAOYSA-N | [1][6] |

| SMILES | OC(=O)c1ccc(cc1)C(c2ccc(cc2)C(O)=O)(C(F)(F)F)C(F)(F)F | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 6F-BDA.

-

¹H NMR: The proton NMR spectrum is characterized by distinct aromatic proton signals. The chemical shifts and splitting patterns are consistent with two para-substituted benzene rings.[6]

-

¹³C NMR: The carbon spectrum will show signals for the carboxylic acid carbons, the quaternary carbon of the isopropylidene bridge, the trifluoromethyl carbons (split by fluorine), and the distinct aromatic carbons.

-

¹⁹F NMR: A single signal is expected for the six equivalent fluorine atoms of the two -CF₃ groups.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak typically around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-F stretches (strong absorptions in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C stretches.

Section 2: Synthesis and Purification Workflow

While 6F-BDA is commercially available, understanding its synthesis provides insight into potential impurities and informs purification strategies. A common synthetic route involves the oxidation of a suitable precursor, such as 2,2-bis(4-methylphenyl)hexafluoropropane.

General Synthesis Protocol: Oxidation Route

This protocol outlines a conceptual workflow. The choice of oxidant and reaction conditions is critical for achieving high yield and purity. Potassium permanganate (KMnO₄) or nitric acid are common oxidants for converting methyl groups on an aromatic ring to carboxylic acids.

Step-by-Step Methodology:

-

Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a temperature probe. The precursor, 2,2-bis(4-methylphenyl)hexafluoropropane, is charged into the flask along with a suitable solvent (e.g., a mixture of pyridine and water).

-

Oxidant Addition: The oxidant (e.g., KMnO₄) is added portion-wise to the stirred solution. Causality: Portion-wise addition is crucial to control the exothermic nature of the oxidation reaction and maintain a safe operating temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).

-

Workup: After cooling to room temperature, the excess oxidant is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.

-

Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of ~1-2. This protonates the carboxylate salt, causing the desired 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) to precipitate out of the aqueous solution.

-

Purification: The crude solid is collected by filtration, washed with deionized water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetic acid/water or ethanol/water). Trustworthiness: The purity of the final product should be validated using melting point analysis and spectroscopic methods (NMR, FTIR) to ensure it meets the standards required for subsequent polymerization or coordination chemistry.

References

An In-Depth Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a fluorinated aromatic dicarboxylic acid monomer. Herein, we delve into its chemical and physical properties, present a detailed synthesis and purification protocol, and explore its significant applications, particularly in the synthesis of high-performance polymers for the biomedical and pharmaceutical fields. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Significance of Fluorinated Monomers

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The hexafluoroisopropylidene group (-C(CF₃)₂-) is a particularly impactful moiety, imparting enhanced thermal stability, chemical resistance, solubility in organic solvents, and unique electronic properties to the parent structure. This compound, also known as 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), is a prime example of a fluorinated monomer that leverages these attributes. Its rigid, V-shaped structure and the presence of two carboxylic acid functional groups make it an invaluable building block for a variety of advanced materials.

This guide will explore the synthesis, properties, and applications of this monomer, with a particular focus on its role in the development of materials relevant to the drug development industry, such as biocompatible polymers for medical devices and advanced drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1171-47-7 | [1] |

| Molecular Formula | C₁₇H₁₀F₆O₄ | [1] |

| Molecular Weight | 392.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 272-274 °C | |

| IUPAC Name | 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | [1] |

| Synonyms | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), 2,2-Bis[4-carboxyphenyl]hexafluoropropane | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, starting from the Friedel-Crafts alkylation of toluene with hexafluoroacetone, followed by the oxidation of the resulting intermediate.

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 2,2-Bis(4-methylphenyl)hexafluoropropane [2]

-

In a suitable high-pressure reactor, combine toluene and a catalytic amount of hydrofluoric acid (HF).

-

Cool the mixture and slowly introduce hexafluoroacetone.

-

The reaction is typically carried out under pressure and at a controlled temperature.

-

Upon completion, the reaction mixture is carefully neutralized, and the organic phase is separated.

-

The crude 2,2-bis(4-methylphenyl)hexafluoropropane is isolated, for example, by distillation under reduced pressure.

Step 2: Oxidation to this compound [2]

-

Dissolve the 2,2-bis(4-methylphenyl)hexafluoropropane from Step 1 in a suitable solvent, such as acetic acid.

-

Add a strong oxidizing agent, such as chromium(III) oxide (CrO₃). Other oxidation systems, such as potassium permanganate, can also be employed.

-

Heat the reaction mixture to reflux for several hours until the oxidation is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

After cooling, the crude product is precipitated by pouring the reaction mixture into water.

-

The solid is collected by filtration and washed thoroughly with water to remove inorganic salts and residual acid.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound. The choice of solvent is critical for achieving high purity and yield.

Protocol for Recrystallization:

-

Solvent Selection: A mixed solvent system is often effective for aromatic dicarboxylic acids. A good starting point is a mixture of ethanol and water.[3] The compound should be highly soluble in the boiling solvent mixture but sparingly soluble at room temperature.

-

Dissolution: In a flask, suspend the crude product in a minimal amount of the hot solvent mixture (e.g., 70:30 ethanol:water) and heat to boiling with stirring until fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its use in polymerization and other sensitive applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A typical reverse-phase HPLC method can be employed.

Representative HPLC Method:

-

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and acetonitrile as mobile phase B.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of approximately 230-240 nm.[4]

-

Column Temperature: 25-35 °C.[4]

Spectroscopic Analysis

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

-

FTIR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds of the hexafluoroisopropylidene group.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable monomer in the synthesis of advanced materials with significant potential in the biomedical and pharmaceutical sectors.

High-Performance Polyimides for Medical Applications

Polyimides are a class of polymers known for their exceptional thermal, mechanical, and chemical stability. The incorporation of the hexafluoroisopropylidene group from this compound enhances these properties and also improves solubility and processability.

Fluorinated polyimides derived from this monomer are being explored for various biomedical applications due to their excellent biocompatibility.[5] These materials are suitable for use in implantable medical devices, surgical instruments, and as coatings for medical electronics, where durability and inertness are paramount.

Caption: General two-step synthesis of fluorinated polyimides.

Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[6][7] MOFs are highly porous materials with a large surface area, making them excellent candidates for drug delivery applications.[8][9][10]

The tunability of the MOF structure by selecting different metal ions and organic linkers allows for the controlled loading and release of therapeutic agents.[8] The fluorinated nature of the linker can also influence the drug-carrier interactions and the overall properties of the MOF.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: This compound is known to cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a key fluorinated monomer with a unique combination of properties that make it highly valuable for the synthesis of advanced materials. Its role in the creation of high-performance polyimides and as a linker in MOFs opens up exciting possibilities in the field of drug development, from biocompatible medical devices to sophisticated drug delivery systems. This guide has provided a comprehensive overview of its synthesis, properties, and applications to aid researchers and scientists in harnessing the full potential of this versatile compound.

References

- 1. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. longdom.org [longdom.org]

- 5. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Other MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Solubility of 2,2-Bis(4-carboxyphenyl)hexafluoropropane in Organic Solvents: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dibenzoic acid or 6F-diacid, is a critical monomer in the synthesis of high-performance fluorinated polyimides and other advanced polymers. The solubility of this monomer is a paramount consideration for reaction kinetics, process control, and the ultimate properties of the resulting polymer. This technical guide provides a comprehensive overview of the molecular characteristics of 6F-diacid, the theoretical principles governing its solubility, a detailed experimental protocol for determining its solubility, and an analysis of expected solvent-solute interactions. While precise quantitative solubility data is not widely published, this guide equips researchers with the foundational knowledge and practical methodology to assess and optimize solvent selection for their specific applications.

Molecular Characteristics of this compound (6F-diacid)

Understanding the unique molecular structure of 6F-diacid is fundamental to predicting its solubility behavior. The molecule, with a molecular formula of C₁₇H₁₀F₆O₄ and a molecular weight of 392.25 g/mol , possesses distinct features that dictate its interactions with various solvents[1].

-

Dual Nature Functionality: The molecule is bifunctional. The two terminal carboxylic acid (-COOH) groups are polar and capable of strong hydrogen bonding, both as donors and acceptors. This imparts a hydrophilic character.

-

The Hexafluoroisopropylidene Bridge: The central -C(CF₃)₂- group is a defining feature. This bulky, highly electronegative bridge introduces several critical properties[2]:

-

Disruption of Packing: It creates a kinked, non-coplanar structure that hinders efficient crystal lattice packing, which generally increases solubility compared to more linear, planar aromatic diacids.

-

Enhanced Electronegativity: The six fluorine atoms create a strong dipole and contribute to the molecule's overall polar nature, while also providing a hydrophobic character.

-

Improved Stability: This group enhances the thermal stability and oxidation resistance of polymers derived from it[2].

-

This combination of polar, hydrogen-bonding carboxylic acid groups and a bulky, hydrophobic/lipophilic fluorinated bridge results in a complex solubility profile. It exhibits strong polar characteristics from the acid groups while the hexafluoropropane moiety contributes hydrophobic properties[3].

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₀F₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 392.25 g/mol | --INVALID-LINK--[1] |

| Melting Point | 272-274 °C | --INVALID-LINK--[4] |

| Appearance | White to almost white crystalline powder | --INVALID-LINK-- |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility[5]. However, for a quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a more powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated, with smaller distances indicating higher affinity.

Analysis of Expected Solubility Based on Solvent Class

Based on the structure of 6F-diacid and HSP theory, we can predict its solubility in different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., NMP, DMAc, DMF, DMSO): These solvents possess high polarity (large δp) and moderate hydrogen bonding acceptor capabilities (moderate δh). They are exceptionally effective at solvating both the polar carboxylic acid groups and interacting with the dipoles of the -C(CF₃)₂- bridge. It is well-established that polyimides derived from fluorinated monomers exhibit excellent solubility in these solvents[6][7]. Therefore, 6F-diacid is expected to have high solubility in this class. N-Methyl-2-pyrrolidone (NMP) is particularly notable for its ability to dissolve a wide array of polymers and is a common solvent for polyimide synthesis[8].

-

Ethers (e.g., THF, Dioxane): These solvents are less polar than the aprotic amides but are good hydrogen bond acceptors. They can interact favorably with the -COOH groups. The bulky fluorinated group, which disrupts crystal packing, should facilitate dissolution. Therefore, 6F-diacid is expected to have moderate to good solubility .

-

Ketones (e.g., Acetone, Cyclohexanone): These solvents have significant polarity and are hydrogen bond acceptors. They are generally good solvents for many organic solids. 6F-diacid is expected to have moderate solubility in ketones.

-

Alcohols (e.g., Ethanol, Methanol): These are polar, protic solvents capable of extensive hydrogen bonding. While they can interact with the carboxylic acid groups, the nonpolar aromatic backbone and fluorinated bridge may limit solubility compared to polar aprotic solvents. Low to moderate solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak dispersion forces (high δd, low δp and δh). They are unable to effectively solvate the highly polar carboxylic acid groups, leading to an energetic mismatch. Therefore, 6F-diacid is expected to be insoluble or very poorly soluble in nonpolar solvents.

The diagram below illustrates the key molecular interactions that govern the solubility of 6F-diacid in different solvent types.

References

- 1. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Documents download module [ec.europa.eu]

A Comprehensive Technical Guide to the Thermal Stability of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,2-Bis(4-carboxyphenyl)hexafluoropropane in Advanced Material Science

This compound, commonly referred to as 6FDA-dicarboxylic acid, is a fluorinated aromatic dicarboxylic acid that serves as a critical monomer in the synthesis of high-performance polymers, particularly polyimides. Its chemical structure, characterized by a hexafluoroisopropylidene bridge between two carboxyphenyl groups, imparts unique and desirable properties to the resulting polymers. These include exceptional thermal and oxidative stability, high glass transition temperatures, low dielectric constants, and excellent solubility in organic solvents.[1] These characteristics make 6FDA-based polymers highly sought after for applications in the aerospace, electronics, and medical industries, where materials are required to withstand extreme conditions.

This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the thermal stability of this compound. We will delve into the theoretical underpinnings of its thermal behavior, present detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and evaluate the thermal properties of this important monomer.

Understanding Thermal Stability: Key Concepts and Analytical Techniques

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For a monomer like this compound, understanding its thermal limits is paramount for defining processing windows for polymerization reactions and for predicting the service lifetime of the resulting materials. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition, including the onset temperature of degradation and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring in the material upon heating.

Experimental Protocols for Thermal Analysis

The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy of the obtained thermal data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder to ensure uniform heating.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Loading: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Causality Behind Experimental Choices: The use of an inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound. A heating rate of 10 °C/min is a standard practice that balances analysis time with the resolution of thermal events.

References

A Comprehensive Technical Guide to the Purity Analysis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

Introduction: The Critical Role of Purity in a High-Performance Monomer

2,2-Bis(4-carboxyphenyl)hexafluoropropane, often referred to as 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) or 6F-BDA, is a fluorinated aromatic dicarboxylic acid monomer. Its incorporation into polymer backbones, such as those of polyimides, polyamides, and polyesters, imparts a unique combination of desirable properties: exceptional thermal stability, chemical resistance, low dielectric constant, and high optical clarity. These characteristics make 6F-BDA-based polymers indispensable in demanding applications, including aerospace components, advanced microelectronics, and specialty membranes.

The successful synthesis of these high-molecular-weight polymers is critically dependent on the purity of the 6F-BDA monomer. Even trace amounts of impurities can have a profound impact on the polymerization process and the final properties of the material. For instance, monofunctional reactive impurities can act as chain terminators, severely limiting the achievable molecular weight and compromising mechanical strength. Other impurities might degrade at the high temperatures required for polymerization, leading to discoloration, gas evolution, and a reduction in thermal stability. Therefore, a robust and multi-faceted analytical strategy to rigorously define the purity of 6F-BDA is not merely a quality control measure; it is a prerequisite for innovation and reliability in the field of advanced materials.

This guide provides an in-depth exploration of the essential analytical techniques required to establish a comprehensive purity profile for this compound, grounded in the principles of scientific integrity and field-proven experience.

Anticipated Impurity Profile: Knowing What to Look For

A logical purity analysis begins with an understanding of the potential impurities that may be present. These typically arise from the synthesis process, which often involves the condensation of hexafluoroacetone with a protected toluene derivative followed by oxidation.

| Impurity Class | Potential Species | Origin / Rationale |

| Intermediates & Side-Products | Mono-carboxylated analogue (4-(1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl)benzoic acid) | Incomplete oxidation of the second methyl group. This is a critical monofunctional impurity. |

| Isomeric variants (e.g., ortho- or meta-substituted acids) | Non-specific substitution during the initial condensation reaction. | |

| Unreacted Starting Materials | Toluene, 4-methylbenzoic acid | Carry-over from incomplete reactions or purification steps. |

| Residual Solvents | Acetic acid, Dichloromethane, Alcohols | Solvents used during reaction, work-up, or recrystallization. |

| Degradation Products | Decarboxylation products | Can form under excessive thermal stress during purification or storage. |

Core Analytical Methodologies: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A validated assessment relies on the strategic integration of chromatographic, spectroscopic, and thermal methods. The overall analytical workflow is designed to confirm identity, quantify the main component, and identify and quantify any impurities.

Caption: Integrated workflow for the comprehensive purity analysis of 6F-BDA.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

For non-volatile organic compounds like 6F-BDA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the definitive method for quantitative purity determination. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By controlling the mobile phase composition, we can achieve separation of closely related structures.

Causality Behind Method Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention of the aromatic rings in 6F-BDA.

-

Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at low pH) is crucial. The low pH (typically 2.5-3.0) ensures that the carboxylic acid groups are fully protonated (-COOH), preventing peak tailing and improving chromatographic resolution. Acetonitrile is a strong organic solvent that effectively elutes the compound from the C18 column.

-

Detection: The aromatic rings in 6F-BDA provide strong UV absorbance, making a UV-Vis detector (set around 240-260 nm) a sensitive and robust choice.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust pH to 2.8 using phosphoric acid. Filter through a 0.22 µm membrane.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of 6F-BDA reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.

-

-

Sample Preparation:

-

Prepare the test sample in the same manner as the reference standard.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM KH₂PO₄ (pH 2.8), B: Acetonitrile |

| Gradient | 0-25 min: 40% B to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 240 nm |

| Injection Vol. | 10 µL |

-

Data Analysis:

-

The purity is calculated using an area percent normalization method. The area of the main 6F-BDA peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

Purity (%) = (Area_6FBDA / Total_Area_All_Peaks) * 100

-

This method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines.

-

Caption: Step-by-step workflow for HPLC purity determination.

Spectroscopic Identification and Verification

Spectroscopic methods are essential for confirming the chemical identity of the main component and for characterizing impurities.

NMR is arguably the most powerful tool for unambiguous structure elucidation. For 6F-BDA, a suite of three experiments is recommended.

-

¹H NMR: Confirms the presence and integration of aromatic protons. The spectrum should show two distinct doublets corresponding to the protons on the two benzene rings. The absence of signals for methyl protons (from starting materials) is a key purity indicator.

-

¹³C NMR: Provides a map of all unique carbon atoms in the molecule. The spectrum should show signals for the carboxyl carbons, the quaternary carbons of the hexafluoroisopropylidene bridge, and the aromatic carbons.[1]

-

¹⁹F NMR: This is particularly useful for fluorinated compounds. It should show a single sharp singlet, confirming the chemical equivalence of the six fluorine atoms in the two -CF₃ groups. The presence of other fluorine-containing impurities would be immediately apparent.

FTIR is a rapid and reliable technique for confirming the presence of key functional groups, providing a chemical "fingerprint" of the molecule. The spectrum of 6F-BDA is characterized by specific absorption bands.[2]

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

-

~3000-3100 cm⁻¹ and ~1400-1600 cm⁻¹: Aromatic C-H and C=C stretching.

Thermal and Mass Analysis

Thermal methods provide crucial information about the physical purity and stability of the material.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and melting range. A pure, crystalline substance will exhibit a sharp melting endotherm with a narrow range (< 2 °C). The presence of impurities typically broadens this range and depresses the melting point. The melting point for pure 6F-BDA is reported to be in the range of 272-274 °C.[3][4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 6F-BDA, a TGA scan should show a single, sharp weight loss step at high temperature, corresponding to decomposition. The absence of significant weight loss at lower temperatures (< 250 °C) confirms the absence of volatile impurities like residual solvents.

Mass spectrometry is used to confirm the molecular weight of the compound. For 6F-BDA, the expected molecular weight is 392.25 g/mol .[2][5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₇H₁₀F₆O₄) with high accuracy. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram by providing the molecular weight of each impurity.[2]

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity analysis of this compound is a rigorous process that relies on the intelligent application of orthogonal analytical techniques. A high-purity batch, suitable for the most demanding applications, will satisfy all of the following criteria:

-

Identity Confirmation: The ¹H, ¹³C, and ¹⁹F NMR and FTIR spectra must be consistent with the known structure of 6F-BDA.

-

Quantitative Purity: The purity as determined by a validated RP-HPLC method must meet the required specification (typically > 99.5%).

-

Physical Purity: The DSC thermogram must show a sharp melting point within the specified range (e.g., 272-274 °C).

-

Absence of Volatiles: The TGA data must show no significant mass loss below the decomposition temperature.

-

Molecular Integrity: The mass spectrum must confirm the correct molecular weight.

By systematically integrating the data from each of these methods, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the foundational monomer for their advanced materials is of the highest possible quality and integrity.

References

- 1. This compound(1171-47-7) 13C NMR [m.chemicalbook.com]

- 2. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-双(4-羧基苯基)六氟丙烷 | 1171-47-7 [m.chemicalbook.com]

- 4. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | 1171-47-7 | FB62709 [biosynth.com]

A Comprehensive Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Fluorinated Monomer: From Commercial Sourcing to Advanced Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 2,2-Bis(4-carboxyphenyl)hexafluoropropane. This fluorinated aromatic dicarboxylic acid is a critical building block for high-performance polymers with exceptional thermal stability, chemical resistance, and unique optical and dielectric properties. Its growing importance in advanced materials science and its emerging potential in biomedical applications make a thorough understanding of its sourcing, quality, and handling paramount.

Introduction to this compound

This compound, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) and often abbreviated as 6F-dicarboxylic acid, is a white crystalline solid. Its chemical structure is characterized by two carboxyphenyl groups linked by a hexafluoroisopropylidene bridge.

Key Identifiers:

The presence of the bulky, electron-withdrawing hexafluoroisopropylidene -(CF₃)₂C- group is central to the unique properties it imparts to polymers. This group disrupts chain packing, leading to increased solubility and lower dielectric constants, while the fluorine atoms enhance thermal stability and chemical inertness.

Commercial Suppliers and Procurement

Sourcing high-purity this compound is the foundational step for reproducible and reliable research. A number of reputable chemical suppliers offer this monomer in various grades and quantities.

Below is a comparative table of prominent commercial suppliers. Researchers are advised to request a certificate of analysis for each batch to ensure it meets the specific requirements of their application.

| Supplier | Purity | Available Quantities | Notes |

| TCI Chemicals | >98.0% (GC)[1] | 1g, 5g, 25g[1] | Also available through distributors like Fisher Scientific.[1][5] |

| Alfa Chemistry | ≥99.0% | Custom quantities | Specializes in organofluorine chemistry.[6] |

| Biosynth | Not specified | 5g, 10g | Offers reference standards for pharmaceutical testing.[2][4] |

| SynQuest Labs | 97% | Custom quantities | A leading provider of fluorinated organic and inorganic chemicals.[7][8] |

| ChemicalBook | Varies | Varies | A platform listing multiple suppliers with varying purities and prices.[2] |

| Pharmaffiliates | High purity | Custom quantities | Supplies chemical reagents for pharmaceutical applications.[3] |

Quality Control and Technical Specifications: A Researcher's Checklist

Ensuring the quality of this compound is critical, as impurities can significantly impact polymerization reactions and the final properties of the material. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is a mandatory step.

Key Parameters on a Certificate of Analysis:

-

Appearance: Should be a white to almost white powder or crystal.[1][3]

-

Purity (by GC or HPLC): For most polymer synthesis, a purity of >98% is recommended. Higher purity grades (>99.5%) are available and may be necessary for sensitive electronic or optical applications.

-

Melting Point: A sharp melting point in the range of 272-275°C is indicative of high purity.[3][9]

-

Spectroscopic Data (¹H NMR, ¹⁹F NMR, FTIR): The CoA should confirm that the spectral data is consistent with the structure of this compound.

-

Residual Solvents: The synthesis process may leave trace amounts of solvents, which should be quantified and reported.

-

Inorganic Impurities: The presence of metal ions or other inorganic impurities should be minimal.

Experimental Workflow: Supplier Validation

Caption: A logical workflow for selecting and validating a supplier of this compound.

Synthesis, Potential Impurities, and Mechanistic Insights

Understanding the synthesis of this compound provides valuable insights into potential impurities. A common synthetic route involves the oxidation of 2,2-bis(4-methylphenyl)hexafluoropropane. A related, well-documented process is the reaction of hexafluoroacetone with phenol to produce 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), a key intermediate in the production of many fluorinated polymers.[10] The synthesis of related nitro-substituted precursors often involves nitration of Bisphenol AF using nitric acid.[11][12]

Potential Impurities and Their Origins:

-

Incomplete Oxidation: Residual starting material (2,2-bis(4-methylphenyl)hexafluoropropane) or mono-carboxylated intermediates can be present if the oxidation is not driven to completion.

-

By-products from Side Reactions: Over-oxidation or ring-opening reactions can lead to other aromatic acid impurities.

-

Residual Catalysts and Reagents: Traces of the oxidizing agents or catalysts used in the synthesis may remain.

The presence of these impurities can act as chain terminators or create defects in the polymer backbone, compromising the mechanical and thermal properties of the final material.

Handling, Storage, and Experimental Protocols

Proper handling and storage are essential to maintain the integrity of this compound.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly sealed to prevent moisture absorption.

-

Recommended storage temperature is room temperature, though some suppliers suggest storage at <15°C in a dark place.[9]

Safety and Handling: this compound is classified as an irritant. Standard laboratory safety protocols should be followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Always handle in a well-ventilated area or a fume hood.

Protocol for Preparing a Polymerization Reaction:

-

Drying the Monomer: Prior to use in a polymerization reaction, it is crucial to dry the this compound to remove any absorbed water, which can interfere with the reaction. This is typically done by drying in a vacuum oven at a temperature below its melting point (e.g., 100-120°C) for several hours.

-

Weighing and Dissolution: In an inert atmosphere (e.g., a glovebox), accurately weigh the required amount of the dried monomer.

-

Solvent Selection: Dissolve the monomer in a suitable anhydrous, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). Gentle heating and stirring may be required to achieve complete dissolution.

-

Initiation of Polymerization: The solution is then ready for the addition of a co-monomer (e.g., a diamine for polyimide synthesis) and any necessary catalysts or activating agents.

Applications in Research and Drug Development

The primary application of this compound is as a monomer for the synthesis of high-performance polymers, particularly fluorinated polyimides and polyoxadiazoles.[6]

In Materials Science: Polymers derived from this monomer are used in a variety of advanced applications due to their:

-

High Thermal Stability: Suitable for use in microelectronics and aerospace components.

-

Excellent Chemical Resistance: Can withstand harsh chemical environments.

-

Low Dielectric Constant: Ideal for use as insulating layers in integrated circuits.

-

Optical Transparency: Used in the production of colorless, transparent films for flexible displays and optical devices.

In Biomedical and Drug Development Fields: While direct applications in drug formulation are not common, the polymers derived from this compound are of significant interest in the biomedical field.[14]

-

Biocompatibility: Fluorinated polyimides have shown good biocompatibility, with studies indicating they can suppress protein adsorption and neutrophil adhesion, which are critical factors in the performance of medical implants and devices.[15][16][17]

-

Medical Devices: Their robust physical properties and biocompatibility make them suitable for use in medical catheters, microporous membranes, and other accessory equipment.[18]

-

Tissue Engineering: The ability to create micropatterned surfaces on fluorinated polyimide films has been explored for controlling cell morphology and promoting the formation of multicellular spheroids, which is valuable for tissue engineering applications.[15]

-

Drug Delivery Systems: While still an emerging area, the use of advanced polymers as carriers for drug delivery is a rapidly growing field.[19][20][21] The tunable properties and biocompatibility of fluorinated polymers make them potential candidates for the development of novel drug delivery vehicles, particularly for controlled-release applications.[22]

Signaling Pathway of Biocompatibility

Caption: The relationship between the surface properties of fluorinated polyimides and their biocompatibility.

Conclusion

This compound is a versatile and valuable monomer for researchers working at the cutting edge of materials science and biomedical engineering. Its unique fluorine-containing structure provides a pathway to polymers with exceptional performance characteristics. For scientists and professionals in drug development, the biocompatible and physically robust polymers derived from this monomer offer intriguing possibilities for the next generation of medical devices and advanced drug delivery systems. A careful and informed approach to sourcing, quality verification, and handling of this compound is essential to unlocking its full potential in these demanding applications.

References

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 1171-47-7 | FB62709 [biosynth.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. SynQuest Labs, Inc. [synquestlabs.com]

- 8. CAS 65294-20-4 | 1700-3-43 | MDL MFCD00042167 | 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane | SynQuest Laboratories [synquestlabs.com]

- 9. 2,2-双(4-羧基苯基)六氟丙烷 | 1171-47-7 [m.chemicalbook.com]

- 10. JP5668319B2 - Method for producing 2,2-bis (4-hydroxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

- 11. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 12. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 13. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 16. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. boydbiomedical.com [boydbiomedical.com]

- 19. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Particles from preformed polymers as carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labinsights.nl [labinsights.nl]

- 22. Advances in Organosulfur-Based Polymers for Drug Delivery Systems | MDPI [mdpi.com]

A Comprehensive Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane

Introduction: Unveiling a Key Fluorinated Monomer

2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic Acid) and often abbreviated as 6F-BCA, is a fluorinated aromatic dicarboxylic acid. It serves as a critical high-performance monomer in the synthesis of advanced polymers and as a specialized building block in the development of novel materials. The molecule's unique structure, which combines rigid phenyl rings with a flexible, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) group, imparts a remarkable combination of thermal stability, chemical resistance, enhanced solubility, and desirable dielectric properties to the materials derived from it.[1]

This guide provides an in-depth analysis of this compound, detailing its core physicochemical properties, outlining a representative synthesis protocol for its application in polymer science, and discussing its significance for researchers and professionals in materials science and drug development.

Core Physicochemical Properties

The molecular characteristics of this compound are fundamental to its function. The calculated molecular weight, derived from its chemical formula, is a cornerstone for stoichiometric calculations in synthesis, while its physical properties dictate processing conditions and solvent selection.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₀F₆O₄ | [2][3][4] |

| Molecular Weight | 392.25 g/mol | [2][5][6][7] |

| Monoisotopic Mass | 392.048328 g/mol | [2][3] |

| CAS Number | 1171-47-7 | [2][4][8] |

| Appearance | White to almost white crystalline powder | [2][8] |

| Melting Point | 272-275 °C | [2][7][9] |

| Purity | Typically >98.0% (by GC) | [5][8] |

| Synonyms | 4,4'-(Hexafluoroisopropylidene)bis(benzoic Acid) | [2][8] |

These properties make it a robust monomer for polymerization reactions that often require high temperatures.

The Causality of Molecular Structure: Why 6F-BCA is Exceptional

The utility of this compound stems directly from its architecture:

-

The Hexafluoroisopropylidene Bridge: This bulky, flexible group is the key to overcoming a major challenge in high-performance polymers: processability. Unlike more rigid monomers that lead to intractable and insoluble polymers, the -C(CF₃)₂- group disrupts chain packing. This disruption reduces crystallinity and enhances the solubility of the resulting polymers (like polyimides and polyamides) in organic solvents, making them easier to process into films, fibers, and coatings.[10][11]

-

High Electronegativity of Fluorine: The fluorine atoms create a low polarizability environment, which contributes to a low dielectric constant and low water absorption in polymers derived from this monomer. These characteristics are highly sought after in the microelectronics industry for insulation layers.

-

Aromatic Carboxylic Acids: The two terminal carboxylic acid groups (-COOH) are the reaction sites for polymerization. They readily react with amines, alcohols, or other functional groups to form stable linkages such as imides, amides, and esters, building the polymer backbone.

Application in High-Performance Polyimide Synthesis

A primary application for this compound is in the synthesis of fluorinated polyimides. These polymers are prized for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical properties.[12] The monomer is typically converted to its dianhydride form, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), which then reacts with a diamine.

The general workflow for this process involves a two-step polycondensation reaction, which is a cornerstone technique in polymer chemistry.

Caption: Workflow for two-step polyimide synthesis.

Exemplary Experimental Protocol: Synthesis of a 6FDA-Based Polyimide

This protocol describes a generalized, self-validating procedure for synthesizing a polyimide film. The success of each step validates the previous one, from monomer dissolution to the formation of the final, stable film.

PART 1: Synthesis of Poly(amic acid) Precursor

-

Monomer Preparation (The "Why"): Accurately weigh equimolar amounts of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and a suitable aromatic diamine (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, 4-BDAF).[13] Stoichiometric balance is critical; an imbalance will limit the final molecular weight and compromise the mechanical properties of the polymer. All glassware must be rigorously dried to prevent premature hydrolysis of the anhydride.

-

Dissolution: In a nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve the diamine monomer in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Polycondensation: Slowly add the 6FDA dianhydride powder to the stirred diamine solution in portions. An exothermic reaction will occur. Maintain the temperature below 25°C using an ice bath to control the reaction rate and prevent unwanted side reactions.

-

Viscosity Increase (The Validation): Continue stirring at room temperature for 12-24 hours. A significant increase in solution viscosity is the primary indicator of successful polymerization and the formation of a high molecular weight poly(amic acid) solution.[12] This tangible change confirms the reaction has proceeded as expected.

PART 2: Imidization to Form the Polyimide Film

-

Film Casting: Filter the viscous poly(amic acid) solution to remove any particulates. Cast the solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.

-

Solvent Removal: Place the cast film in a vacuum oven. Gradually increase the temperature to ~80-100°C for several hours to slowly remove the bulk of the solvent without creating bubbles.

-

Thermal Imidization (The "Why"): The "tacky" poly(amic acid) film is then subjected to a carefully controlled thermal curing cycle. A typical cycle involves heating ramps to 150°C, 200°C, and finally 250-300°C, holding for at least one hour at each stage. This process drives the cyclodehydration reaction, converting the amic acid linkages into stable imide rings and releasing water as a byproduct.[12]

-

Final Product (The Validation): After cooling, the resulting freestanding film should be tough, flexible, and transparent. Its insolubility in the original casting solvent (NMP or DMAc) confirms the successful conversion to the chemically resistant polyimide structure.

Role in Drug Development and Advanced Materials

While its primary role is in polymer science, the structural motifs of this compound are relevant to other advanced fields.

-

Linkers for Covalent Organic Frameworks (COFs): The rigid dicarboxylic acid structure makes it a candidate as an organic linker for synthesizing COFs.[14] These highly porous, crystalline materials are being investigated as nanocarriers for targeted drug delivery.[15][16] The defined geometry and chemical functionality of 6F-BCA can help build robust frameworks with tunable pore sizes for encapsulating therapeutic agents.[17]

-

Coordination Polymers: The carboxylic acid groups can coordinate with metal ions, allowing for the solvothermal synthesis of new coordination compounds or metal-organic frameworks (MOFs) with unique thermal and structural properties.[5]

Conclusion

This compound is more than just a chemical compound defined by its molecular weight. It is a highly engineered molecular tool that enables the creation of materials with superior performance characteristics. Its thoughtful design—balancing rigidity with flexibility and thermal stability with processability—makes it an indispensable monomer for researchers developing next-generation polymers for electronics, aerospace, and membrane separations. Furthermore, its potential as a building block for sophisticated architectures like COFs highlights its expanding role in cutting-edge fields, including nanomedicine and drug delivery.

References

- 1. CAS 1171-47-7: this compound [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound (C17H10F6O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. getchem.com [getchem.com]

- 6. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound | 1171-47-7 | TCI AMERICA [tcichemicals.com]

- 9. This compound | 1171-47-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 13. 2,2-BIS[4-(4-AMINOPHENOXY)PHENYL]HEXAFLUOROPROPANE | 69563-88-8 [chemicalbook.com]

- 14. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 4,4’-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) for Advanced Polymer Synthesis

This guide provides an in-depth exploration of 4,4’-(hexafluoroisopropylidene)diphthalic anhydride, commonly known as 6FDA. We will clarify its formal nomenclature, delve into its synthesis and chemical properties, and discuss its critical role in the development of high-performance fluorinated polyimides. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough technical understanding of this versatile monomer.

Part 1: Nomenclature and Structure Elucidation

A point of common confusion arises from the term "6FDA-dianhydride carboxylic acid." It is crucial to understand that 6FDA is a dianhydride. Its synthesis, however, proceeds from a tetracarboxylic acid precursor.

The preferred IUPAC name for 6FDA is 5,5′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(2-benzofuran-1,3-dione) . It is also commonly referred to as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride. The structure is characterized by two phthalic anhydride groups linked by a hexafluoroisopropylidene bridge. This central -C(CF₃)₂- group is fundamental to the unique properties it imparts to polymers.

The tetracarboxylic acid precursor is named 4,4′-(hexafluoroisopropylidene)bisphthalic acid . The dianhydride, 6FDA, is formed through the dehydration of this acid.

| Compound | Common Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |

|---|---|---|---|---|---|

| Dianhydride | 6FDA | 5,5′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(2-benzofuran-1,3-dione) | 1107-00-2 | C₁₉H₆F₆O₆ | 444.24 g/mol |

| Tetracarboxylic Acid | 6FTA | 4,4′-(hexafluoroisopropylidene)bisphthalic acid | N/A | C₁₉H₁₀F₆O₈ | 480.27 g/mol |

Below is a diagram illustrating the chemical structure of 6FDA.

An In-Depth Technical Guide to the Crystal Structure of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Fluorinated Building Block

In the landscape of modern materials science and medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. This guide delves into the intricate solid-state architecture of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a molecule of significant interest. Known by its acronym 6F-dicarboxylic acid, this compound serves as a crucial building block, or linker, in the construction of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. Its unique V-shape, imparted by the bulky hexafluoroisopropylidene group, and the hydrogen-bonding capabilities of its terminal carboxylic acid groups, dictate its self-assembly into highly ordered crystalline structures. Understanding this crystal structure is not merely an academic exercise; it is the key to unlocking its potential in designing materials with tailored porosity for drug delivery, catalysis, and separations, as well as in developing high-performance polymers. This document provides a comprehensive overview of its synthesis, crystallization, detailed structural analysis, and its applications, grounded in authoritative crystallographic data.

Synthesis and Crystallization: From Precursors to Precision Lattices